molecular formula C32H59NO2S B8193068 methyl(trioctyl)azanium;2-sulfanylbenzoate

methyl(trioctyl)azanium;2-sulfanylbenzoate

Cat. No.: B8193068
M. Wt: 521.9 g/mol
InChI Key: NJOSLBYBLJVAMY-UHFFFAOYSA-M
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Description

methyl(trioctyl)azanium;2-sulfanylbenzoate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

methyl(trioctyl)azanium;2-sulfanylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state product, while reduction could result in a lower oxidation state product.

Scientific Research Applications

methyl(trioctyl)azanium;2-sulfanylbenzoate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(trioctyl)azanium;2-sulfanylbenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical events. These interactions can lead to various physiological and pharmacological outcomes, depending on the context of its use.

Comparison with Similar Compounds

methyl(trioctyl)azanium;2-sulfanylbenzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or functional groups. The comparison can be based on factors such as:

    Chemical Structure: Differences in the arrangement of atoms and functional groups.

    Reactivity: Variations in the types of reactions they undergo and the conditions required.

    Applications: Distinct uses in scientific research, medicine, and industry.

Some similar compounds include:

    CID 2244 (Aspirin): Known for its analgesic and anti-inflammatory properties.

    CID 5161 (Salicylsalicylic Acid): Used in the synthesis of pharmaceuticals.

    CID 3715 (Indomethacin): An anti-inflammatory drug with a different mechanism of action.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study

Properties

IUPAC Name

methyl(trioctyl)azanium;2-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54N.C7H6O2S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;8-7(9)5-3-1-2-4-6(5)10/h5-25H2,1-4H3;1-4,10H,(H,8,9)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOSLBYBLJVAMY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C1=CC=C(C(=C1)C(=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C1=CC=C(C(=C1)C(=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H59NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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